
Glibenclamide potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glibenclamid-Kaliumsalz ist ein Derivat von Glibenclamid, einem Sulfonylharnstoff der zweiten Generation, der hauptsächlich als orales Antidiabetikum zur Behandlung von Typ-2-Diabetes mellitus eingesetzt wird. Diese Verbindung ist bekannt für ihre Fähigkeit, die Insulinsekretion durch Hemmung ATP-sensitiver Kaliumkanäle in pankreatischen Betazellen zu fördern .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Glibenclamid-Kaliumsalz kann durch Kristallisation von Glibenclamid mit Kaliumionen unter kontrollierten Bedingungen synthetisiert werden. Das Verfahren beinhaltet das Auflösen von Glibenclamid in einem geeigneten Lösungsmittel und das Hinzufügen eines Kaliumsalzes, wie z. B. Kaliumchlorid, zur Lösung. Die Mischung wird dann Kristallisationsbedingungen ausgesetzt, um die gewünschte Kaliumsalzform zu erhalten .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von Glibenclamid-Kaliumsalz großtechnische Kristallisationsprozesse. Die Bedingungen werden optimiert, um einen hohen Ertrag und eine hohe Reinheit des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Kristallisationstechniken und -geräte trägt zur Erzielung einer gleichmäßigen Qualität und Stabilität der Verbindung bei .
Analyse Chemischer Reaktionen
Solubility and Hydration-Dependent Reactivity
Glibenclamide potassium salt exists in anhydrous (form I) and hydrate (form II) polymorphs, with significant differences in solubility:
-
77-fold higher solubility in water compared to pure glibenclamide .
-
33-fold higher solubility in phosphate buffer (pH 7) than other glibenclamide salts .
Property | Form I (Anhydrous) | Form II (Hydrate) |
---|---|---|
Solubility in H₂O | 77× pure GBA | 77× pure GBA |
Solubility in pH 7 | 33× pure GBA | 33× pure GBA |
Hydration stability | Reversible sorption | Transforms to I |
Dynamic vapor sorption (DVS) studies confirm reversible water sorption for most salts, except GBA-K form II, which irreversibly converts to form I after desorption . This hydration-dependent phase transition impacts dissolution kinetics in aqueous environments.
Ion Exchange and Channel Interactions
The potassium ions in the salt mediate interactions with ATP-sensitive potassium (KATP) channels:
-
Inhibition of KATP channels : Blocks SUR1-Kir6.2 subunits in pancreatic β-cells, depolarizing membranes and stimulating insulin secretion .
-
Modulation of cardiac ion channels : At 100 μM, inhibits swelling-activated Cl⁻ currents (IC₅₀ ≈ 65 μM) and Ca²⁺-activated Cl⁻ currents (IC₅₀ ≈ 60 μM) in atrial myocytes .
Target Channel | Effect | IC₅₀ (μM) | Voltage Dependence |
---|---|---|---|
Cardiac KATP | Inhibition of K⁺ efflux | ~10 | Yes |
Swelling-activated Cl⁻ | 50% block at +50 mV/−100 mV | 61.5/69.9 | No |
These effects are linked to its role in attenuating ischemia-induced extracellular K⁺ accumulation (reducing [K⁺]₀ from 13.3 mM to 9.2 mM) .
Redox and Mitochondrial Interactions
At micromolar concentrations, this compound disrupts mitochondrial bioenergetics:
-
ATP depletion : Reduces ATP levels in renal proximal tubules by 40% at 50 μM via mitochondrial uncoupling .
-
ROS modulation : Inhibits β-adrenergic receptor-induced ROS generation at 30 min (IC₅₀ ≈ 30 μM) .
Parameter | Effect | Concentration |
---|---|---|
Mitochondrial O₂ consumption | ↓ State 3 respiration by 30% | 50 μM |
Intracellular K⁺ | Blocks ISO-induced efflux | 100 μM |
pH-Dependent Stability
The salt demonstrates pH-sensitive stability:
-
Degradation in acidic conditions : Cleavage of sulfonylurea linkage, forming 5-chloro-2-methoxybenzoic acid and cyclohexylurea derivatives.
-
Stability in neutral/basic media : Retains structural integrity in phosphate buffer (pH 7) .
Enzymatic Interactions
-
cAMP/PKA pathway inhibition : Suppresses ISO-induced cAMP accumulation by enhancing cardiac phosphodiesterase (cPDE) activity, reducing PKA-mediated KATP channel phosphorylation .
-
Xanthine oxidase interaction : Blocks KCl-induced hydroxyl radical (·OH) generation via allopurinol-sensitive pathways .
Comparative Reactivity with Other Salts
Property | GBA-K | GBA-Na |
---|---|---|
Solubility (H₂O) | 77× GBA | 22× GBA |
Hydrate stability | Form II → Form I | Stable hydrate |
Bioavailability | Higher | Moderate |
This compound’s reactivity is defined by its dual role as a K⁺ donor and a sulfonylurea pharmacophore, enabling interactions with ion channels, mitochondrial complexes, and redox systems. Its polymorphic forms and hydration-dependent behavior further tailor its pharmacological and physicochemical profile.
Wissenschaftliche Forschungsanwendungen
Management of Type 2 Diabetes Mellitus
Glibenclamide is primarily prescribed for patients with type 2 diabetes who require additional glycemic control beyond diet and exercise. It effectively lowers blood glucose levels and is often used in combination with other antidiabetic agents.
Neuroprotective Effects
Recent studies have highlighted glibenclamide's potential neuroprotective properties. It has been shown to reduce neuroinflammation and improve behavioral outcomes following central nervous system injuries. This protective role is attributed to its ability to inhibit K_ATP channels, which can mitigate cell death and cerebral edema during inflammatory responses .
Anti-inflammatory Properties
Glibenclamide exhibits significant anti-inflammatory effects by inhibiting caspase-1 activation and interleukin secretion in macrophages. This suggests potential applications in treating inflammatory conditions beyond diabetes.
Cardiovascular Applications
Research indicates that glibenclamide may play a role in managing cardiovascular conditions by regulating vascular tone through its effects on K_ATP channels in vascular smooth muscle cells. This regulation is particularly relevant during shock states and systemic inflammation .
Renal Protection
Studies have shown that glibenclamide may protect renal proximal tubular cells from damage due to its action on mitochondrial energy metabolism. However, caution is advised as high concentrations can lead to ATP depletion and cellular injury .
Case Study 1: Severe Hypoglycemia
A case report documented a 77-year-old male patient who experienced severe hypoglycemia after long-term use of glibenclamide for type 2 diabetes management. The patient presented with blood glucose levels dropping to 50 mg/dl, necessitating immediate intervention with intravenous dextrose . This case emphasizes the need for careful monitoring of glucose levels in patients on glibenclamide, particularly those with renal impairments.
Case Study 2: Refractory Hyperkalemia
Another study explored glibenclamide's efficacy in treating refractory hyperkalemia associated with long-term heparin use. The administration of glibenclamide successfully managed elevated potassium levels, demonstrating its potential utility in nephrology .
Wirkmechanismus
Glibenclamide potassium salt exerts its effects by binding to and inhibiting ATP-sensitive potassium channels in pancreatic beta cells. This inhibition leads to cell membrane depolarization, opening voltage-dependent calcium channels, and resulting in increased intracellular calcium levels. The elevated calcium levels trigger the release of insulin from the beta cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Glibenclamid-Natriumsalz
- Glibenclamid-Ammoniumsalz
- Andere Sulfonylharnstoffe wie Glipizid und Gliclazid
Einzigartigkeit
Glibenclamid-Kaliumsalz ist aufgrund seiner höheren Löslichkeit im Vergleich zu anderen Salzen von Glibenclamid einzigartig. Diese erhöhte Löslichkeit verbessert seine Bioverfügbarkeit und Wirksamkeit in klinischen Anwendungen. Zusätzlich zeigt die Kaliumsalzform unterschiedliche polymorphe Formen, die sich auf ihre Stabilität und Leistung in pharmazeutischen Formulierungen auswirken können .
Biologische Aktivität
Glibenclamide potassium salt, also known as glyburide, is an oral hypoglycemic agent belonging to the sulfonylurea class. It is primarily used in the management of type 2 diabetes mellitus. This article explores its biological activity, focusing on its mechanisms of action, anti-inflammatory properties, and clinical implications based on diverse research findings.
Glibenclamide functions primarily by inhibiting ATP-sensitive potassium (KATP) channels located in pancreatic beta cells. This inhibition leads to depolarization of the cell membrane, resulting in increased calcium influx and subsequent insulin secretion. The KATP channels are composed of two main subunits: the Kir6.x subunit and the sulfonylurea receptor (Sur). Different isoforms of these subunits are expressed in various tissues, influencing glibenclamide's effects beyond glucose metabolism.
- KATP Channel Composition :
- Kir6.1/Kir6.2 : Pore-forming subunits.
- Sur1/Sur2A/Sur2B : Regulatory subunits found in pancreatic, cardiac, and smooth muscle tissues.
This mechanism is crucial for its hypoglycemic effect, but glibenclamide also exhibits significant anti-inflammatory properties through modulation of KATP channels in immune cells.
Anti-Inflammatory Effects
Recent studies have highlighted glibenclamide's role in reducing inflammation across various disease models. It has been shown to inhibit the NLRP3 inflammasome pathway, which is pivotal in inflammatory responses. The following table summarizes key findings from studies investigating glibenclamide's anti-inflammatory effects:
Study Model | Effects Observed |
---|---|
Bronchopulmonary dysplasia (mice) | Decreased IL-1β levels, neutrophils, and macrophages |
Allergic asthma (mice) | Reduced airway hyperresponsiveness and Th2 cytokines |
Severe acute pancreatitis (mice) | Lowered serum levels of IL-6, IL-1β, lipase, and amylase |
Cystitis (rats) | Decreased bladder mucosa edema and neutrophil infiltration |
Glibenclamide's anti-inflammatory action is attributed to its ability to inhibit calcium transients induced by P2X7 receptor activation on monocytes. This receptor activation typically results from ATP release during cellular injury, leading to inflammatory responses.
Case Studies and Clinical Implications
Clinical studies have demonstrated the efficacy of glibenclamide in managing blood glucose levels while also providing protective effects against inflammation-related injuries. For instance:
- Renal Ischemia/Reperfusion Injury : In a rat model, glibenclamide significantly reduced renal injury markers following ischemia/reperfusion events. The protective mechanism was linked to KATP channel blockade, which mitigated oxidative stress and inflammation during renal injury .
- Diabetes Management : A comprehensive review of diabetes management strategies highlighted how glibenclamide remains a cornerstone treatment for type 2 diabetes due to its dual role in glycemic control and anti-inflammatory effects that may benefit cardiovascular health .
- Inflammatory Diseases : In patients with chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, glibenclamide has shown potential benefits beyond glycemic control by reducing systemic inflammation markers .
Eigenschaften
IUPAC Name |
dipotassium;5-chloro-N-[2-[4-[(N-cyclohexyl-C-oxidocarbonimidoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S.2K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVRWNXZNHAWAH-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=NCCC2=CC=C(C=C2)S(=O)(=O)NC(=NC3CCCCC3)[O-])[O-].[K+].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClK2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.